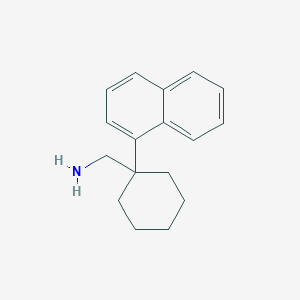
(1-(Naphthalen-1-yl)cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Naphthalen-1-yl)cyclohexyl)methanamine, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been reported to have similar effects to ketamine, including analgesia, anesthesia, and sedation. MXE was first synthesized in 2010 and has since gained popularity as a recreational drug. However, recent studies have shown that MXE has potential therapeutic uses in scientific research.
Wirkmechanismus
(1-(Naphthalen-1-yl)cyclohexyl)methanamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, learning, and memory. (1-(Naphthalen-1-yl)cyclohexyl)methanamine binds to the receptor and blocks the transmission of pain signals, resulting in analgesia. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and physiological effects:
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to induce dissociative effects, including altered perception, distorted thinking, and loss of motor coordination. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also has sedative effects, causing drowsiness and reduced activity. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has advantages in scientific research due to its potential therapeutic effects and ability to induce dissociative states in animal models. However, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has limitations as a research tool due to its potential for abuse and lack of standardized dosing protocols. (1-(Naphthalen-1-yl)cyclohexyl)methanamine is also not approved for human use, limiting its potential therapeutic applications.
Zukünftige Richtungen
Future research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could focus on its potential therapeutic uses in treating pain, depression, and anxiety. Additionally, further studies could investigate the effects of (1-(Naphthalen-1-yl)cyclohexyl)methanamine on the brain and its potential for abuse. Research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could also explore the development of standardized dosing protocols and potential clinical applications.
Synthesemethoden
(1-(Naphthalen-1-yl)cyclohexyl)methanamine can be synthesized through a multistep process, starting with the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then converted to the corresponding tosylate, which is reacted with sodium cyanoborohydride to form the desired product, (1-(Naphthalen-1-yl)cyclohexyl)methanamine.
Wissenschaftliche Forschungsanwendungen
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in scientific research for its potential therapeutic effects. Studies have shown that (1-(Naphthalen-1-yl)cyclohexyl)methanamine has analgesic properties, making it a potential alternative to traditional pain medications. (1-(Naphthalen-1-yl)cyclohexyl)methanamine has also been studied for its potential use in treating depression and anxiety. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in animal models to study the effects of dissociative drugs on the brain.
Eigenschaften
Produktname |
(1-(Naphthalen-1-yl)cyclohexyl)methanamine |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
(1-naphthalen-1-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13,18H2 |
InChI-Schlüssel |
XWHBDOLRNWCIGO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)

![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)